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Compound of Interest

Compound Name: SB-235699

Cat. No.: B1680815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating potential off-target

effects of SB 202190, a widely used p38 MAPK inhibitor. The following information is intended

to help researchers ensure the specificity of their experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of SB 202190?

SB 202190 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase

(MAPK) isoforms, p38α and p38β.[1][2] It binds to the ATP pocket of the active kinase,

effectively blocking its downstream signaling activities.[1]

Q2: I'm observing effects in my experiment that don't seem to be related to p38 MAPK

inhibition. Is it possible that SB 202190 has off-target effects?

Yes, like many small molecule inhibitors, SB 202190 has been reported to have off-target

effects, particularly at higher concentrations. These can include the inhibition of other kinases

and the modulation of signaling pathways independent of p38 MAPK.[3][4][5]

Q3: What are the most commonly reported off-target effects of SB 202190?

The most frequently cited off-target effects include the inhibition of other kinases such as

Casein Kinase 1 delta (CK1δ), Raf-1, and Mixed Lineage Kinase 3 (MLK3). Additionally, SB
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202190 has been shown to induce autophagy and lysosomal biogenesis through a p38-

independent mechanism involving the activation of Transcription Factor EB (TFEB).[3][4]

Q4: How can I be sure that the effects I'm seeing are due to p38 inhibition and not an off-target

effect?

To confirm the role of p38 in your observed phenotype, consider the following control

experiments:

Use a structurally different p38 inhibitor: Employ another p38 inhibitor with a different

chemical scaffold to see if it recapitulates the same effect.

Rescue experiment: If possible, express a drug-resistant p38 mutant in your system. If the

effect of SB 202190 is on-target, the drug-resistant mutant should prevent the phenotype.

RNAi/CRISPR: Use genetic approaches to knock down or knock out p38 and see if this

phenocopies the effect of SB 202190.

Q5: What is the mechanism of SB 202190-induced autophagy, and how can I test for it?

SB 202190 can induce autophagy independently of p38 MAPK inhibition. This occurs through

the release of intracellular calcium from the endoplasmic reticulum, which in turn activates the

phosphatase calcineurin. Calcineurin then dephosphorylates TFEB, leading to its nuclear

translocation and the activation of autophagy-related genes.[3] To test for this, you can monitor

TFEB nuclear translocation via immunofluorescence or measure intracellular calcium levels

following SB 202190 treatment.

Troubleshooting Guides
Issue 1: Unexpected Cell Death or Vacuole Formation
Some users have reported observing significant vacuole formation and cell death that may not

be consistent with p38 inhibition.[4][5]

Troubleshooting Steps:

Confirm p38 Independence: Treat cells with a panel of p38 inhibitors with different

chemical structures. If vacuolation is unique to SB 202190 and its structural analogs (like
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SB 203580), it is likely an off-target effect.[4]

Analyze Autophagy Markers: Monitor the levels of autophagy-related proteins like LC3-II

and p62/SQSTM1. An accumulation of both may indicate defective autophagy, which has

been associated with SB 202190's off-target effects.[4]

Test for PI3K/Akt/mTOR Pathway Inhibition: SB 202190 has been suggested to cross-

inhibit the PI3K-Akt-mTOR pathway.[4] Analyze the phosphorylation status of key proteins

in this pathway (e.g., Akt, S6 ribosomal protein) to see if they are affected by SB 202190

treatment in your system.

Issue 2: Unexplained Changes in Gene Expression
Related to Autophagy and Lysosomes
You may observe the upregulation of genes involved in autophagy and lysosomal biogenesis

that are not downstream of p38 MAPK.

Troubleshooting Steps:

Monitor TFEB Nuclear Translocation: As this is a known p38-independent effect of SB

202190, assess the subcellular localization of TFEB using immunofluorescence

microscopy or cellular fractionation followed by western blotting. An increase in nuclear

TFEB upon SB 202190 treatment would suggest this off-target pathway is active.

Measure Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to

measure changes in intracellular calcium concentration after SB 202190 treatment. A

transient increase would support the proposed mechanism of TFEB activation.

Inhibit Calcineurin: Co-treat with a calcineurin inhibitor (e.g., FK506 or cyclosporin A). If

the induction of autophagy-related genes is blocked, it confirms the involvement of this off-

target pathway.

Data Presentation
Table 1: On-Target and Off-Target Kinase Inhibition
Profile of SB 202190
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This table summarizes the inhibitory activity of SB 202190 against its primary targets and

known off-targets. Data is presented as the percentage of remaining kinase activity at a given

inhibitor concentration.

Target
Kinase

In-Screen
Name

Species Action

% Activity
remainin
g at
0.5µM

% Activity
remainin
g at 1µM

% Activity
remaining
at 10µM

p38α

(MAPK14)

SAPK2a/P

38a(MAPK

14)

Hs Inhibitor 7.4 1.0 1.0

Casein

kinase 1

delta

CK1δ/CK1

d
Hs Inhibitor 16.8 7.0 -1.0

Mixed

lineage

kinase 3

nd/MLK3(

MAP3K11)
Hs Inhibitor 25.2

Raf-1
c-

RAF/RAF1
Hs Inhibitor 25.8 14.0 1.0

A-Raf nd/ARAF Hs Inhibitor 31.1

Casein

kinase 1

epsilon

nd/CK1eps

ilon
Hs Inhibitor 32.7

Mixed

lineage

kinase 2

nd/MLK2(

MAP3K10)
Hs Inhibitor 32.8

p38β

(MAPK11)

SAPK2b/P

38b(MAPK

11)

Hs Inhibitor 32.8 2.0 -1.0

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY, DiscoveRx KINOMEscan®

and EMD Millipore KinaseProfilerTM platforms.[6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=screens&ligandId=4307
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 of SB 202190 against a

kinase of interest.

Prepare Reagents:

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01%

Brij-35, 2 mM DTT).

Purified recombinant kinase.

Specific peptide or protein substrate for the kinase.

SB 202190 stock solution (e.g., 10 mM in DMSO), serially diluted to desired

concentrations.

[γ-³³P]ATP and unlabeled ATP solution.

Assay Procedure:

In a microplate, add the kinase reaction buffer.

Add the purified kinase to each well.

Add the serially diluted SB 202190 or DMSO (vehicle control) to the wells and incubate for

10-15 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The final

ATP concentration should be close to the Kₘ for the specific kinase.

Incubate for a defined period (e.g., 30 minutes) at 30°C.

Terminate the reaction by spotting the mixture onto phosphocellulose filter paper and

immersing it in phosphoric acid.[7]

Data Analysis:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.selleckchem.com/products/sb202190-p38-mapk-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the filter paper to remove unincorporated [γ-³³P]ATP.

Measure the radioactivity on the filter paper using a scintillation counter.

Calculate the percentage of kinase activity inhibition for each SB 202190 concentration

relative to the DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve.[8]

Protocol 2: Monitoring TFEB Nuclear Translocation by
Immunofluorescence

Cell Culture and Treatment:

Plate cells (e.g., HeLa or HEK293) on glass coverslips in a multi-well plate and grow to 60-

70% confluency.

Treat the cells with SB 202190 at the desired concentration and for the desired time.

Include a vehicle control (DMSO).

Immunostaining:

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

Incubate with a primary antibody against TFEB overnight at 4°C.

Wash three times with PBST.

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g.,

DAPI) for 1 hour at room temperature in the dark.

Wash three times with PBST.

Imaging and Analysis:
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Mount the coverslips onto microscope slides.

Acquire images using a fluorescence microscope.

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB in multiple cells

for each condition.[9][10][11][12]

Protocol 3: Measurement of Intracellular Calcium
Cell Preparation and Dye Loading:

Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1

x 10⁶ cells/mL.

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Indo-1 AM) by incubating at

37°C for 30-45 minutes in the dark.[13]

Measurement using a Fluorescence Plate Reader:

Wash the cells to remove excess dye and resuspend in buffer.

Pipette the cell suspension into a 96-well plate.

Measure the baseline fluorescence for a short period.

Use an automated injector to add SB 202190 to the wells while continuously measuring

the fluorescence.

For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation at both

~340 nm (calcium-bound) and ~380 nm (calcium-free).[13]

Data Analysis:

Calculate the ratio of the fluorescence intensities (e.g., 340/380 nm for Fura-2).

Plot the fluorescence ratio over time to visualize the change in intracellular calcium

concentration.[13]
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Caption: On-target signaling pathway of SB 202190.
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Caption: Off-target autophagy induction by SB 202190.
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Caption: Troubleshooting workflow for SB 202190 effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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